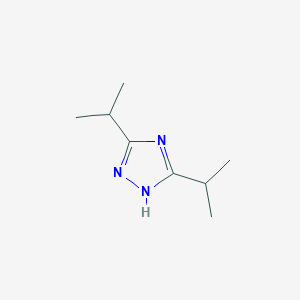

3,5-bis(propan-2-yl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3,5-di(propan-2-yl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-5(2)7-9-8(6(3)4)11-10-7/h5-6H,1-4H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXKHQMLNCTDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with isopropyl-substituted nitriles in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(propan-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

3,5-bis(propan-2-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-bis(propan-2-yl)-4H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following comparison focuses on substituent effects, functional performance, and applications of structurally related 1,2,4-triazole derivatives.

Corrosion Inhibition Efficiency

Triazole derivatives are widely studied for corrosion inhibition in acidic media. Key comparisons include:

Key Findings :

- Electron-donating groups (e.g., methylthiophenyl) enhance inhibition by strengthening adsorption via sulfur and aromatic π-electrons. For example, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole achieves >90% efficiency in HCl .

- Steric effects : Bulky substituents like isopropyl may reduce solubility but improve hydrophobic barrier formation. However, the absence of heteroatoms (e.g., S, O) could limit electron donation compared to methylthiophenyl or methoxyphenyl analogs .

Key Findings :

- Alkoxy chains (e.g., heptyloxy) enhance lipophilicity and blood-brain barrier penetration, critical for anticonvulsant activity .

Key Findings :

- Conjugated systems (e.g., bithiophene, arylphenyl) enable electronic transitions for luminescence .

Biological Activity

3,5-bis(propan-2-yl)-4H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure consists of a triazole ring with two isopropyl groups attached at the 3 and 5 positions. The synthesis typically involves reactions of appropriate precursors such as amidrazones and succinic anhydride, leading to various derivatives that can be evaluated for biological activity .

Cytotoxicity and Antiproliferative Activity

Recent studies have shown that derivatives of 1,2,4-triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3,5-bis(propan-2-yl)-4H-1,2,4-triazole have demonstrated apoptosis-inducing capabilities through mechanisms such as PARP-1 inhibition. One study reported an IC50 value of 0.33 μM for a related derivative against cancer cells, indicating potent cytotoxicity .

Table 1: Cytotoxicity Data of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3,5-bis(propan-2-yl)-4H-1,2,4-triazole | HT29 (Colon Cancer) | TBD | Apoptosis via PARP-1 inhibition |

| Related Derivative | Various Cancer Cells | 0.33 | EGFR and PARP-1 inhibition |

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, one investigation found that certain triazole derivatives had minimal inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 3,5-bis(propan-2-yl)-4H-1,2,4-triazole | E. coli | TBD | Bactericidal |

| Related Derivative | B. subtilis | 5 | Antibacterial |

Anti-inflammatory Effects

In addition to its cytotoxic and antimicrobial properties, 3,5-bis(propan-2-yl)-4H-1,2,4-triazole has shown potential in modulating inflammatory responses. Research indicates that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests a role in treating inflammatory diseases .

Table 3: Cytokine Modulation by Triazole Derivatives

| Compound | Cytokine | Inhibition (%) at 50 µg/mL |

|---|---|---|

| 3a | TNF-α | 44 |

| 3c | IL-6 | TBD |

Case Studies and Applications

Several case studies highlight the therapeutic potential of triazole derivatives:

- Cancer Treatment : A derivative similar to 3,5-bis(propan-2-yl)-4H-1,2,4-triazole was evaluated for its ability to induce apoptosis in cancer cells through specific enzyme inhibition.

- Antimicrobial Resistance : Triazoles have been investigated as alternatives to traditional antibiotics due to their effectiveness against resistant strains of bacteria.

- Inflammatory Diseases : The ability of these compounds to modulate cytokine release positions them as candidates for further research in treating conditions like rheumatoid arthritis or other inflammatory disorders.

Q & A

Q. How can the synthesis of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole be optimized for improved yield and purity?

Methodological Answer:

- Reaction Solvent and Conditions: Use polar aprotic solvents like DMSO under reflux (18–24 hours) to facilitate cyclization, as demonstrated in the synthesis of analogous 1,2,4-triazole derivatives .

- Purification: Post-reaction, cool the mixture and precipitate into ice water. Crystallize using a water-ethanol (1:1 v/v) system to enhance purity, achieving yields >60% after filtration and drying .

- Substituent Considerations: Propan-2-yl groups may require longer reaction times due to steric hindrance; monitor progress via TLC or HPLC to optimize termination points.

Q. What spectroscopic techniques are most effective for characterizing 3,5-bis(propan-2-yl)-4H-1,2,4-triazole?

Methodological Answer:

- FTIR: Identify N–H stretching (~3200 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹). Propan-2-yl C–H bends (~1375 cm⁻¹) confirm substituents .

- NMR: ¹H NMR resolves propan-2-yl methyl groups as doublets (δ 1.2–1.4 ppm) and methine protons as septets (δ 2.8–3.2 ppm). ¹³C NMR confirms triazole ring carbons (δ 145–155 ppm) .

- Mass Spectrometry: ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 195 for C₈H₁₄N₄) .

Advanced Research Questions

Q. What experimental approaches are recommended to evaluate the corrosion inhibition efficiency of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole in acidic environments?

Methodological Answer:

- Weight Loss Tests: Immerse mild steel coupons in 1 M HCl or H₂SO₄ with varying inhibitor concentrations (0.1–5 mM) for 6–24 hours. Calculate inhibition efficiency (%) using mass loss data .

- Electrochemical Methods:

Q. How can density functional theory (DFT) elucidate the adsorption mechanism of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole on metal surfaces?

Methodological Answer:

- Molecular Geometry Optimization: Compute HOMO/LUMO energies to predict electron-donating/accepting sites. Propan-2-yl groups may enhance hydrophobic interactions .

- Binding Energy Calculations: Simulate adsorption on Fe(110) or other crystallographic planes. Compare ΔGads values with experimental data to validate physisorption/chemisorption .

- Molecular Dynamics (MD): Model inhibitor orientation at the metal-electrolyte interface under acidic conditions to predict packing density .

Q. How should researchers address discrepancies between electrochemical measurements (e.g., Tafel extrapolation) and weight loss data in corrosion studies?

Methodological Answer:

- Data Validation: Cross-check Tafel extrapolation with LPR (linear polarization resistance) or EIS to minimize errors from scan rate or IR drop .

- Surface Heterogeneity: Account for localized corrosion (pitting) in weight loss tests, which may not align with uniform corrosion rates from polarization .

- Statistical Analysis: Apply ANOVA or regression models to identify outliers and reconcile datasets. Report uncertainties in inhibition efficiency (%) .

Experimental Design & Data Analysis

Q. How do substituent modifications (e.g., propan-2-yl vs. pyridyl) influence the coordination chemistry of 1,2,4-triazole derivatives?

Methodological Answer:

- Chelation Studies: Compare UV-Vis spectra of triazole-metal complexes (e.g., Fe²⁺, Cu²⁺). Propan-2-yl’s electron-donating effect may weaken metal-ligand binding vs. pyridyl’s π-backbonding .

- Thermogravimetric Analysis (TGA): Assess thermal stability of complexes. Bulky propan-2-yl groups may reduce decomposition temperatures due to steric strain .

Q. What strategies can enhance the solubility of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole in aqueous media for biological or catalytic applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.